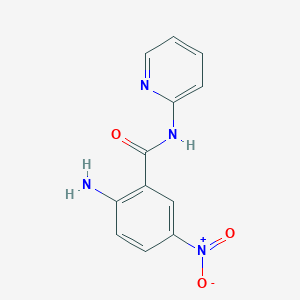

2-amino-5-nitro-N-pyridin-2-ylbenzamide

Description

2-Amino-5-nitro-N-pyridin-2-ylbenzamide is a benzamide derivative featuring a pyridin-2-yl group at the amide nitrogen, an amino group at the 2-position, and a nitro group at the 5-position of the benzene ring. The compound’s molecular formula is C₁₂H₁₀N₄O₃, with a molecular weight of 258.24 g/mol. Though direct data on its applications or toxicity are absent in the provided evidence, structural analogs offer insights into its comparative properties.

Propriétés

IUPAC Name |

2-amino-5-nitro-N-pyridin-2-ylbenzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10N4O3/c13-10-5-4-8(16(18)19)7-9(10)12(17)15-11-3-1-2-6-14-11/h1-7H,13H2,(H,14,15,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHSXXBMQFWNXCQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)NC(=O)C2=C(C=CC(=C2)[N+](=O)[O-])N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30384522 | |

| Record name | 2-Amino-5-nitro-N-(pyridin-2-yl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30384522 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

673477-12-8 | |

| Record name | 2-Amino-5-nitro-N-(pyridin-2-yl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30384522 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-5-nitro-N-pyridin-2-ylbenzamide typically involves the nitration of 2-amino-N-pyridin-2-ylbenzamide. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid at low temperatures to ensure the selective introduction of the nitro group at the desired position.

Industrial Production Methods

In an industrial setting, the production of 2-amino-5-nitro-N-pyridin-2-ylbenzamide may involve a continuous flow process to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature and concentration, ensures the consistent production of high-purity compound.

Analyse Des Réactions Chimiques

Types of Reactions

2-amino-5-nitro-N-pyridin-2-ylbenzamide undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.

Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.

Common Reagents and Conditions

Reduction: Hydrogen gas with palladium on carbon as a catalyst.

Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Oxidation: Potassium permanganate or other strong oxidizing agents.

Major Products Formed

Reduction: 2,5-diamino-N-pyridin-2-ylbenzamide.

Substitution: Various substituted derivatives depending on the reagents used.

Oxidation: Nitroso or nitro derivatives of the original compound.

Applications De Recherche Scientifique

The search results provide information on benzamide derivatives, pyridine compounds, and related nanostructures, but do not contain specific details about the applications of "2-amino-5-nitro-N-pyridin-2-ylbenzamide." However, the search results do offer insights into the synthesis, properties, and potential applications of related compounds, which can help infer potential applications of the specified compound.

Potential Applications of Related Compounds

Based on the provided search results, the potential applications of compounds related to "2-amino-5-nitro-N-pyridin-2-ylbenzamide" can be summarized as follows:

- Antimicrobial Agents Several (bromo/nitropyridin-2-yl)benzamide derivatives have been synthesized and tested as antibacterial agents against human pathogenic microorganisms . These compounds have demonstrated promising activity against Gram-positive and Gram-negative bacteria .

- Anticancer Drugs Certain pyridine and thiazole derivatives have shown potential as anticancer agents . Specifically, some compounds have exhibited higher cytotoxic activity against PC3 cell lines (prostate cancer), while others have shown activity against SKNMC cell lines (neuroblastoma) . Additionally, certain compounds have demonstrated strong selectivity against NIH/3T3 mouse embryoblast cells and A549 human lung adenocarcinoma cells .

- Drug Delivery Devices P-amino benzoic acid (PABA) derivatives can be used to create self-assembled nanostructures like nanotubes and nanorods, useful as drug delivery vehicles . These nanostructures can be conjugated with active ingredients for therapeutic action, in vivo tracking, or delivery of genetic material .

- Antiprotozoal Agents N-phenylbenzamide derivatives have shown antiprotozoal activity . These compounds can bind to kinetoplast DNA (kDNA) and disrupt its function, leading to the death of parasites such as T. brucei .

- Synthesis of N-(Pyridin-2-yl)-Benzamides : Fe2Ni-BDC is a productive heterogeneous catalyst for the amidation reaction between trans-1-nitro-phenylethylene and 2-aminopyridine to create N-(pyridin-2-yl)-benzamide under air .

Mécanisme D'action

The mechanism of action of 2-amino-5-nitro-N-pyridin-2-ylbenzamide involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the amino group can form hydrogen bonds with biological macromolecules. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s observed biological effects.

Comparaison Avec Des Composés Similaires

Structural and Physicochemical Properties

The following table compares key structural features and properties of 2-amino-5-nitro-N-pyridin-2-ylbenzamide with analogs identified in the evidence:

Key Observations :

- Solubility: The amino group in the target compound likely improves aqueous solubility compared to chloro or methyl substituents in analogs . Hydroxy groups (e.g., in ) further enhance solubility via hydrogen bonding.

- Steric Effects : Bulky substituents, such as oxazolo-pyridine in or pyridin-4-ylmethyl in , reduce solubility and may hinder interactions with biological targets compared to the simpler pyridin-2-yl group in the target compound.

Nitrofuran and Hydrazide Derivatives ():

- Carcinogenicity: Nitrofuryl hydrazides (e.g., formic acid 2-[4-(5-nitro-2-furyl)-2-thiazolyl]hydrazide) are potent carcinogens in rodents, inducing stomach, lung, and mammary tumors . The hydrazine (-NH-NH₂) moiety is critical for this activity.

- Comparison to Target Compound: The absence of a hydrazine group in 2-amino-5-nitro-N-pyridin-2-ylbenzamide may reduce carcinogenic risk.

Pyridinyl-Benzamide Analogs ():

- N-(5-Chloro-pyridin-2-yl)-5-hydroxy-2-nitro-benzamide : Marketed as a research chemical (GLPBIO Catalog No. GF06736), its hydroxy and chloro substituents may confer distinct binding properties compared to the amino group in the target compound.

Activité Biologique

2-amino-5-nitro-N-pyridin-2-ylbenzamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to provide a detailed overview of its biological activity, including mechanisms of action, therapeutic applications, and comparative studies with related compounds.

Chemical Structure and Properties

The molecular structure of 2-amino-5-nitro-N-pyridin-2-ylbenzamide features an amino group, a nitro group, and a pyridine ring attached to a benzamide moiety. This unique combination allows for diverse chemical reactivity and biological interactions.

The biological activity of 2-amino-5-nitro-N-pyridin-2-ylbenzamide is attributed to its ability to interact with various molecular targets:

- Enzyme Inhibition : The compound has been studied for its potential as an enzyme inhibitor, particularly in pathways involving potassium channels such as KCNQ2/Q3. These channels are crucial in regulating neuronal excitability and have implications in epilepsy and pain management .

- Redox Reactions : The nitro group can undergo reduction to form an amino group, which may enhance the compound's reactivity and potential interactions with biological macromolecules.

- Hydrogen Bonding : The amino group can form hydrogen bonds with proteins, influencing their activity and stability.

Biological Activities

Research has highlighted several biological activities associated with 2-amino-5-nitro-N-pyridin-2-ylbenzamide:

- Antimicrobial Activity : The compound exhibits antibacterial properties against various human pathogenic microorganisms. Studies indicate that it can inhibit bacterial growth, making it a candidate for further development as an antimicrobial agent .

- Anti-inflammatory Effects : Preliminary investigations suggest that the compound may possess anti-inflammatory properties, potentially by modulating cytokine production and signaling pathways involved in inflammation.

- Anticancer Potential : There is emerging evidence that derivatives of this compound may induce apoptosis in cancer cells by affecting key signaling pathways such as PI3K/Akt and MAPK.

Comparative Studies

To understand the uniqueness of 2-amino-5-nitro-N-pyridin-2-ylbenzamide, it is useful to compare it with similar compounds:

| Compound | Key Features | Biological Activity |

|---|---|---|

| 2-amino-5-nitropyridine | Lacks benzamide moiety | Limited reactivity |

| 2-amino-N-pyridin-2-ylbenzamide | Lacks nitro group | Reduced biological interactions |

| 5-nitro-N-pyridin-2-ylbenzamide | Lacks amino group | Affects hydrogen bonding capabilities |

This comparison highlights that the presence of both the nitro and amino groups in 2-amino-5-nitro-N-pyridin-2-ylbenzamide enhances its reactivity and potential for diverse biological interactions.

Case Studies

- KCNQ Channel Openers : A study identified several N-pyridyl benzamides as KCNQ channel openers with significant activity in animal models. The structure–activity relationship (SAR) indicated that modifications could enhance efficacy while minimizing toxicity .

- Antibacterial Screening : Research conducted on various benzamide derivatives, including those derived from 2-amino-5-nitropyridine, demonstrated promising antibacterial activity against clinical strains, suggesting potential therapeutic applications in infectious diseases .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.